molecular formula C17H14FN3OS B4924998 2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE

2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4924998
M. Wt: 327.4 g/mol
InChI Key: KKXMUKDQLCRLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 4-pyridylmethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE
  • 2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYL)-1,3-THIAZOLE-4-CARBOXAMIDE
  • 2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-OXAZOLE-4-CARBOXAMIDE

Uniqueness

The presence of both the fluorophenyl and pyridylmethyl groups in 2-(4-FLUOROPHENYL)-5-METHYL-N-(4-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-6-8-19-9-7-12)21-17(23-11)13-2-4-14(18)5-3-13/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXMUKDQLCRLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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